molecular formula C9H15N3O2S B2499412 tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate CAS No. 1146084-66-3

tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate

Cat. No.: B2499412
CAS No.: 1146084-66-3
M. Wt: 229.3
InChI Key: CCJFGPYIZZOZSC-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate (CAS: 5777-63-9) is a carbamate-protected amine derivative featuring a 2-amino-1,3-thiazole moiety. Its molecular formula is C₉H₁₅N₃O₂S (MW: 229.3 g/mol), with the tert-butyl carbamate group serving as a protective group for the primary amine attached to the thiazole ring . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting infections and inflammatory diseases. The 2-amino-thiazole scaffold is pharmacologically significant due to its role in hydrogen bonding and metal coordination, which enhances binding affinity in drug-receptor interactions .

Properties

IUPAC Name

tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)11-4-6-5-15-7(10)12-6/h5H,4H2,1-3H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJFGPYIZZOZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146084-66-3
Record name tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common method starts with the reaction of 2-amino-1,3-thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate is used as an intermediate for the synthesis of more complex molecules. It serves as a building block for the construction of heterocyclic compounds .

Biology and Medicine: The thiazole ring is a common motif in many biologically active compounds, making this compound a valuable precursor in drug discovery .

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in various chemical reactions makes it a useful intermediate in industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate can be contextualized against related derivatives, as outlined below:

Structural Analogues with Thiazole Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes
This compound (Target) C₉H₁₅N₃O₂S 229.3 tert-Butyl carbamate, methyl linker Not reported Amine-protecting intermediate; potential antiviral/antibacterial scaffold .
tert-Butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate C₁₄H₂₂N₃O₂S 296.4 Branched 2,2-dimethylpropyl chain Not reported Enhanced steric hindrance may improve metabolic stability .
Compound 7c (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) C₁₆H₁₇N₅O₂S₂ 375.5 Oxadiazole, propanamide, sulfanyl 160–162 Dual heterocyclic system; evaluated for antimicrobial activity .
Ritonavir C₃₇H₄₈N₆O₅S₂ 720.9 Complex peptidomimetic with thiazoles Not applicable HIV protease inhibitor; underscores therapeutic relevance of thiazole derivatives .

Key Differences in Physicochemical Properties

  • Molecular Weight and Complexity : The target compound (MW 229.3) is simpler compared to derivatives like 7c (MW 375.5) or Ritonavir (MW 720.9), which incorporate additional heterocycles (e.g., oxadiazole) or peptidomimetic chains. This impacts solubility and bioavailability .
  • Thermal Stability : Derivatives like 7c–7f exhibit melting points of 134–178°C, suggesting higher crystalline stability compared to the target compound, for which data is unavailable .

Biological Activity

Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate is a compound with potential therapeutic applications due to its structural properties and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₃O₂S. Its structure includes a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Structural Information

PropertyValue
Molecular FormulaC₉H₁₅N₃O₂S
SMILESCC(C)(C)OC(=O)NCC1=CSC(=N1)N
InChIInChI=1S/C9H15N3O2S/c1-9(2,3)14...

Research indicates that compounds containing thiazole moieties often exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific mechanisms for this compound remain to be fully elucidated but are likely related to its interaction with various cellular targets.

  • Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth by interfering with metabolic pathways.
  • Antitumor Activity : Preliminary data indicate potential antitumor effects through the induction of apoptosis in cancer cells. This is particularly relevant given the role of thiazoles in cancer therapeutics.

Efficacy in Biological Assays

The efficacy of this compound has been assessed through various in vitro assays:

Assay TypeResult
Antimicrobial AssayInhibition of bacterial strains
Cytotoxicity AssayInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of thiazole derivatives, this compound demonstrated significant inhibition against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Study 2: Antitumor Activity

A study involving human cancer cell lines showed that treatment with this compound resulted in a notable increase in apoptotic markers. Flow cytometry analysis indicated that the compound could induce cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation.

Study 3: Mechanistic Insights

Further investigations into the mechanism revealed that this compound interacts with specific protein targets involved in cell signaling pathways related to apoptosis and proliferation. This interaction was confirmed using co-immunoprecipitation assays.

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